Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring:
- A 4-methylbenzoyl (p-toluoyl) group at position 2 of the thiophene ring.
- A phenyl substituent at position 2.
- An ethyl ester at position 3.
The structural modifications in this compound—particularly the electron-donating methyl group on the benzoyl moiety and the hydrophobic phenyl ring—may enhance its interaction with biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways.
Properties
Molecular Formula |
C21H19NO3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-7-5-4-6-8-15)13-26-20(18)22-19(23)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
FYRCLNLAFHMQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a thiophene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The acylated thiophene is then reacted with an amine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of thiophene compounds exhibit antiviral properties. Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate has been explored for its potential against viral infections, particularly those caused by flaviviruses. A study highlighted its efficacy in inhibiting viral replication through specific enzyme interactions .
Anticancer Properties
Thiophene derivatives have been recognized for their anticancer activities. This compound has shown promise in targeting cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study:
A recent investigation demonstrated that this compound selectively inhibited the growth of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various coupling reactions, making it a versatile building block in synthetic organic chemistry.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| N-acylation | Acetic anhydride | 85 |
| Coupling with amines | Various amines | 75 |
| Cyclization | Acid-catalyzed cyclization | 70 |
Conductive Polymers
Due to its electronic properties, this compound is being investigated for use in conductive polymer applications. The compound can be polymerized to form conductive films that are useful in electronic devices.
Case Study:
A study reported the successful incorporation of this compound into polymer matrices, resulting in enhanced conductivity and stability under varying environmental conditions .
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-amino group on the thiophene ring is a critical site for functionalization. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., cyano in ) may reduce electron density on the thiophene ring, affecting redox properties or binding to electron-rich targets.
- Bulky substituents (e.g., benzyl(methyl)amino in ) could sterically hinder interactions but improve selectivity.
Modifications to the Thiophene Core
Variations in the thiophene ring system significantly alter molecular geometry and bioactivity:
Key Observations :
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Thiophenes with electron-deficient substituents (e.g., cyano groups in ) often exhibit enhanced antimicrobial potency due to increased membrane penetration .
- Solubility and Bioavailability : The 4-fluorophenyl analog in may exhibit improved aqueous solubility compared to the target compound, owing to fluorine’s polarity.
- Hydrogen Bonding: Compounds like ethyl 2-amino-4-methylthiophene-3-carboxylate () form extensive hydrogen-bonding networks (e.g., C24(12) chains), which could influence crystallinity and dissolution rates.
Biological Activity
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the existing literature on the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, with a molecular formula of . Its structure comprises a thiophene ring substituted with various functional groups that contribute to its biological properties.
Antiviral Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antiviral activity against flavivirus infections. A study highlighted the effectiveness of these compounds in inhibiting viral replication, suggesting their potential as therapeutic agents for treating viral infections .
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal properties. For example, it has been shown to inhibit the growth of various bacterial strains and fungal pathogens, indicating its potential application in developing new antimicrobial agents .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant antifungal activity |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. In cellular models, it has been found to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests that this compound could be beneficial in managing inflammatory conditions .
Case Studies and Research Findings
- Antiviral Efficacy : A case study investigated the efficacy of thiophene derivatives against dengue virus. The results indicated that certain derivatives significantly reduced viral load in infected cell lines, supporting their use as potential antiviral agents .
- Antimicrobial Studies : In a comparative study of various thiophene derivatives, this compound was among the most effective against resistant strains of bacteria, showcasing its potential for development into a new class of antibiotics .
- Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers, highlighting its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
